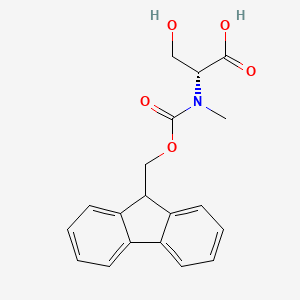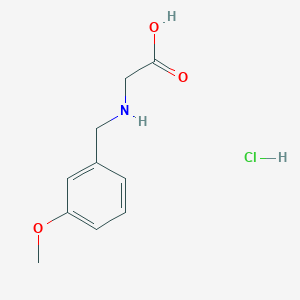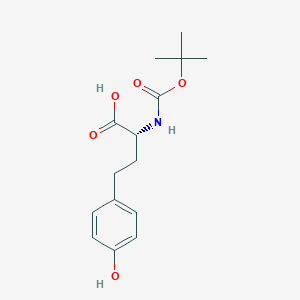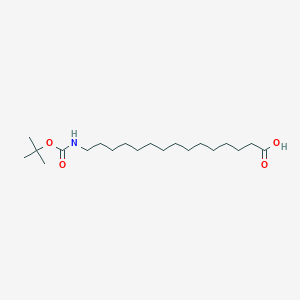
N-Boc-15-aminopentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-15-aminopentadecanoic acid can be synthesized through a multi-step process involving the protection of the amino group with a Boc group and subsequent reactions to introduce the carboxylic acid functionality . One common method involves the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-15-aminopentadecanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Amidation: EDC or HATU as activators, typically in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.
Major Products
The major products formed from these reactions include amides and free amines, depending on the specific reaction conditions employed .
Scientific Research Applications
N-Boc-15-aminopentadecanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Boc-15-aminopentadecanoic acid primarily involves its role as a linker in PROTACs. The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, facilitating the conjugation of various functional groups . The Boc group protects the amino functionality during synthesis and can be removed under acidic conditions to expose the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
N-Boc-15-aminopentadecanoic acid can be compared with other similar compounds such as:
N-Boc-aminocaproic acid: Another Boc-protected amino acid with a shorter alkane chain.
N-Boc-aminododecanoic acid: Similar structure but with a different chain length.
N-Boc-aminotetradecanoic acid: Another variant with a different chain length.
The uniqueness of this compound lies in its specific chain length and functional groups, making it particularly suitable for use as a PROTAC linker .
Properties
IUPAC Name |
15-[(2-methylpropan-2-yl)oxycarbonylamino]pentadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4/c1-20(2,3)25-19(24)21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFFCZKYCSPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


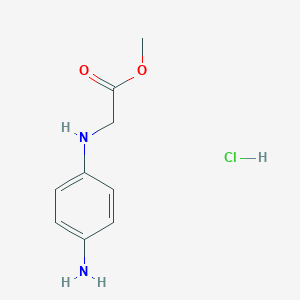

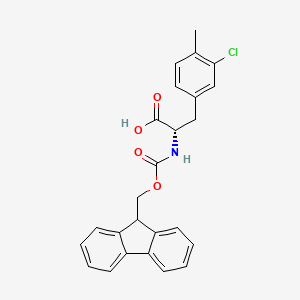
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8179774.png)

